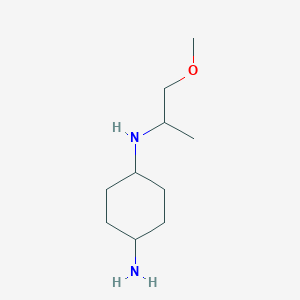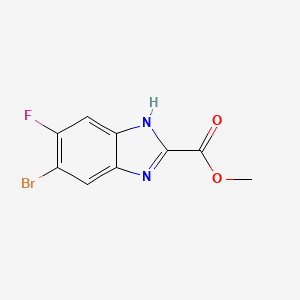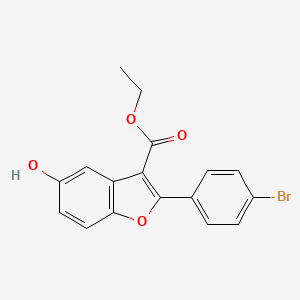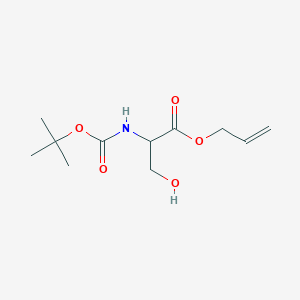![molecular formula C10H10BrFN2O4 B15334227 Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromo, fluoro, and nitro substituent on the aromatic ring, making it a highly functionalized molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate typically involves the following steps:
Nitration: The aromatic ring is nitrated to introduce the nitro group.
Halogenation: The bromo and fluoro substituents are introduced through halogenation reactions.
Amination: The nitro group is reduced to an amino group.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group yields an amino compound.
Applications De Recherche Scientifique
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(4-Fluoro-2-nitrophenyl)amino]propanoate
- Methyl 2-[(4-Chloro-3-nitrophenyl)amino]propanoate
- Ethyl 3-[(4-Aminobenzoyl)amino]propanoate
Uniqueness
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate is unique due to the combination of bromo, fluoro, and nitro substituents on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrFN2O4 |
|---|---|
Poids moléculaire |
321.10 g/mol |
Nom IUPAC |
methyl 2-(4-bromo-3-fluoro-2-nitroanilino)propanoate |
InChI |
InChI=1S/C10H10BrFN2O4/c1-5(10(15)18-2)13-7-4-3-6(11)8(12)9(7)14(16)17/h3-5,13H,1-2H3 |
Clé InChI |
ZIDVAYSJHBHNMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
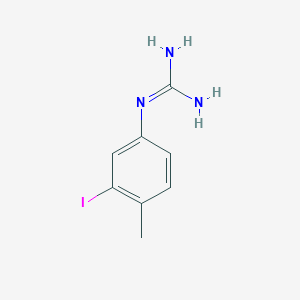
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)
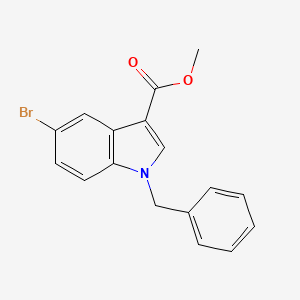
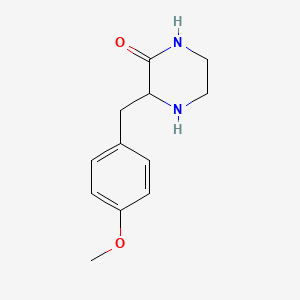

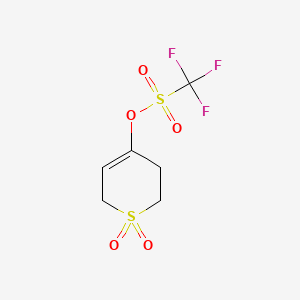
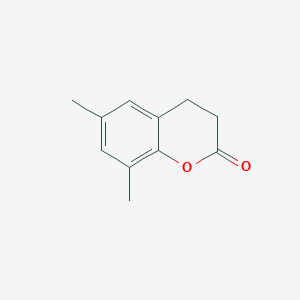
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
